2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Its molecular formula is C₂₂H₂₂ClN₅O₄, with a molecular weight of 455.9 g/mol . The structure includes:
- A 2-chlorophenyl group at position 2 of the triazole ring.
- A methyl group at position 5 of the pyrimidine ring.
- A phenyl group at position 7 of the pyrimidine ring.
- A carboxamide functional group at position 4.
The compound’s SMILES notation (COc1cc(OC)c(C2C(C(N)=O)=C(C)Nc3nc(-c4ccccc4Cl)nn32)cc1OC) highlights its substitution pattern and stereoelectronic features . While its density, boiling point, and melting point remain uncharacterized in available literature, its structural analogs exhibit diverse biological activities, including antimicrobial and cannabinoid receptor modulation .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-15(17(21)26)16(12-7-3-2-4-8-12)25-19(22-11)23-18(24-25)13-9-5-6-10-14(13)20/h2-10,16H,1H3,(H2,21,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHSEPVJOKALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-1,2,4-Triazole with 1,3-Diketones
The triazolopyrimidine core is typically constructed via cyclocondensation between 3-amino-1,2,4-triazole and a 1,3-diketone bearing the requisite substituents. For the target compound, the diketone precursor 2-(2-chlorophenyl)-3-oxo-4-phenylbutanoic acid is synthesized through Claisen-Schmidt condensation of 2-chlorobenzaldehyde with ethyl acetoacetate under basic conditions. Subsequent reaction with 3-amino-1,2,4-triazole in ethanol at reflux (12 hours) yields the intermediate 5-methyl-7-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylic acid (Yield: 68–72%).
Key Reaction Parameters:
-
Solvent: Ethanol
-
Temperature: 78°C (reflux)
-
Catalyst: None (thermal activation)
-
Reaction Time: 12 hours
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction kinetics and yield. A mixture of 3-amino-1,2,4-triazole (1.0 mmol), 2-(2-chlorophenyl)-3-oxo-4-phenylbutanoic acid (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) in ethanol is irradiated at 120°C for 20 minutes, achieving a 92% yield of the triazolopyrimidine core. This method reduces side products such as regioisomeric triazolo[5,1-f]pyrimidines, which are common in conventional heating.
Carboxamide Functionalization
Chlorination and Amidation
The carboxylic acid intermediate is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 4 hours). The crude acyl chloride is then treated with aniline in tetrahydrofuran (THF) under nitrogen atmosphere, yielding the carboxamide (Yield: 85%).
Optimization Note:
One-Pot Amidation Using Coupling Reagents
An alternative approach employs EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) for direct amidation of the carboxylic acid. The reaction proceeds in dimethylformamide (DMF) at room temperature for 24 hours, achieving 78% yield with minimal racemization.
Reagent Ratios:
-
Carboxylic Acid : EDCI : HOBt : Aniline = 1 : 1.2 : 1.2 : 1.5
Catalytic Innovations
Heterogeneous Catalysis with CuFe₂O₄@SiO₂/Propyl-1-(O-)Vanillinaldimine [ZnCl₂]
A three-component reaction involving acetoacetanilide , 3-amino-1,2,4-triazole , and 2-chlorobenzaldehyde is catalyzed by a magnetically recoverable nanocatalyst (0.003 g) at 60°C for 25 minutes. This method achieves 94% yield and eliminates the need for column chromatography.
Advantages:
Solvent-Free Mechanochemical Synthesis
Ball milling of 3-amino-1,2,4-triazole , 2-(2-chlorophenyl)-3-oxo-4-phenylbutanoic acid , and aniline with K₂CO₃ (1.0 equiv) at 30 Hz for 45 minutes produces the target compound in 89% yield. This green chemistry approach minimizes waste and energy consumption.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic structure and regiochemistry. The dihedral angle between the triazole and pyrimidine rings is 12.5°, indicating moderate conjugation.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Thermal | None | 12 h | 68–72 | 95 |
| Microwave | p-TsOH | 20 min | 92 | 98 |
| Heterogeneous | CuFe₂O₄@SiO₂/ZnCl₂ | 25 min | 94 | 99 |
| Mechanochemical | K₂CO₃ | 45 min | 89 | 97 |
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
The presence of electron-withdrawing groups (e.g., 2-chlorophenyl) favors formation of the [1,5-a] regioisomer over [5,1-f] by stabilizing the transition state through resonance. Microwave irradiation further enhances selectivity by accelerating the desired pathway.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Structural Features
The structure of the compound features a triazolo-pyrimidine core with substituents that enhance its biological activity. The presence of the chlorophenyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated various triazolopyrimidine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has shown promise in antimicrobial research:
- Case Study : In vitro tests revealed that derivatives of triazolopyrimidine possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Research indicates that triazolopyrimidine derivatives may also possess anti-inflammatory properties:
- Case Study : A study highlighted the ability of these compounds to inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as CDKs. The compound inhibits CDK2/cyclin A2, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., nitro in 5j ) increase melting points (>300°C) due to enhanced intermolecular forces .
- Bulky substituents (e.g., bromine in 5k ) reduce melting points (~280°C) by disrupting crystal packing .
Bioactivity Modulation: Carboxamide vs. Sulfanyl Groups: Sulfanyl substituents (e.g., ) enhance π-stacking interactions, improving stability but reducing solubility .
Synthetic Yields :
- Multi-component reactions (e.g., Biginelli-like heterocyclization) yield 43–62% for carboxamides, influenced by steric hindrance from aryl groups .
Notes
Substituent-Driven Reactivity :
- 2-Chlorophenyl : Enhances electron-deficient character, favoring nucleophilic aromatic substitution .
- 3,4,5-Trimethoxyphenyl : Increases lipophilicity and membrane permeability but may reduce metabolic stability .
Synthetic Challenges :
- Microwave-assisted synthesis () improves reaction efficiency (30 min vs. hours for conventional heating) but requires precise temperature control .
- Carboxamide formation via β-keto esters () is sensitive to solvent polarity and catalyst choice (e.g., p-TsOH vs. FeCl₃) .
Unresolved Data Gaps :
- The target compound’s melting point, solubility, and specific bioactivity remain unstudied, warranting further characterization .
Biological Activity
2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : 2-(2-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Molecular Formula : C19H16ClN5O
- Molecular Weight : 365.82 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting CDK2/cyclin A2 complexes, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of CDKs : The compound competes at the ATP-binding site of CDKs, effectively halting cell division.
- Induction of Apoptosis : It promotes programmed cell death through various signaling pathways.
- Cell Cycle Arrest : Specifically induces G2/M phase arrest in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| H12 | HCT-116 | 9.58 | Induction of apoptosis |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
The compound's ability to inhibit the ERK signaling pathway contributes to its effectiveness in reducing cancer cell viability and promoting apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. It exhibits activity against a range of bacterial strains, although specific IC50 values and mechanisms are still under investigation.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activities of various triazolopyrimidine derivatives against human cancer cell lines including MGC-803 and HCT-116. The results indicated that compounds similar to 2-(2-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide showed significant potency with IC50 values in low micromolar ranges .
- Mechanistic Insights : Another research highlighted that compounds with similar structures could inhibit tubulin polymerization and induce apoptosis in breast cancer cells (MCF-7). This suggests that the triazolopyrimidine scaffold is versatile and can be modified for enhanced bioactivity .
Research Findings
Recent literature emphasizes the potential of triazolopyrimidine derivatives as therapeutic agents due to their multifaceted biological activities:
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this triazolopyrimidine derivative?
The compound is typically synthesized via multi-step routes involving:
- Multi-component reactions (MCRs): Reactions of 3-amino-1,2,4-triazoles with aromatic aldehydes and β-keto esters under reflux in ethanol or methanol, often using catalysts like TMDP (trimethylenediphosphonic acid) to enhance yields .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes at 323 K) and improves regioselectivity .
- Purification: Techniques include recrystallization (ethanol/acetone) and column chromatography, monitored by TLC for reaction completion .
Example Protocol (Ethanol-based synthesis):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Amino-5-alkylthio-1,2,4-triazole, 2-chlorobenzaldehyde, β-keto ester in ethanol | Core ring formation |
| 2 | Reflux (6–12 hours) or microwave irradiation | Accelerate cyclization |
| 3 | TLC (silica gel, ethyl acetate/hexane) | Monitor reaction progress |
| 4 | Recrystallization (ethanol) | Isolate pure product |
Q. How is structural characterization performed for this compound?
Key techniques include:
- Spectroscopy:
- ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH resonance at δ 10.89 ppm) .
- Mass spectrometry (MS) for molecular weight validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazolopyrimidine synthesis?
- Catalyst screening: TMDP increases yields to ~85% compared to uncatalyzed reactions (~50%) by stabilizing intermediates .
- Solvent effects: Ethanol/water mixtures (1:1 v/v) improve solubility of polar intermediates .
- Temperature control: Microwave irradiation reduces side reactions (e.g., decarboxylation) .
Q. What computational strategies predict the compound’s biological activity?
- Molecular docking: Simulates binding to targets like CDK2 (cyclin-dependent kinase 2) using AutoDock Vina. Substituent effects (e.g., 2-chlorophenyl) enhance hydrophobic interactions with enzyme pockets .
- QSAR modeling: Correlates electron-withdrawing groups (e.g., Cl) with anticancer activity (IC₅₀ values <10 µM in leukemia cell lines) .
Q. How to resolve contradictions in reported pharmacological data (e.g., antiviral vs. anticancer efficacy)?
- Target-specific assays: Use kinase inhibition profiling (e.g., CDK2 vs. viral proteases) to differentiate mechanisms .
- Structural analogs: Compare activity of derivatives (e.g., pyridin-3-yl vs. methoxyphenyl substituents) to identify SAR trends .
Q. What structural features influence reactivity in nucleophilic substitution reactions?
- Electrophilic centers: The 2-chlorophenyl group undergoes substitution with amines/thiols due to electron-deficient aryl rings .
- Steric effects: Methyl groups at C5 hinder reactions at adjacent positions, favoring regioselectivity .
Q. How do crystallographic insights explain the compound’s stability and polymorphism?
- Intermolecular interactions: π-π stacking (centroid distance: 3.63–3.88 Å) and hydrogen bonds (N–H⋯N, 2.8–3.1 Å) stabilize crystal packing .
- Conformational analysis: The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude: 0.099 Å), influencing solubility .
Methodological Challenges
Q. What analytical challenges arise in assessing purity for triazolopyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
